
D-fructose-4-13C
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Overview
Description
D-Fructose-4-13C is a stable isotope-labeled derivative of fructose, where the carbon atom at position 4 is replaced with the non-radioactive isotope carbon-13 (13C). This compound is primarily utilized in metabolic studies to trace fructose pathways in biological systems using nuclear magnetic resonance (NMR) spectroscopy . Structurally, it retains the ketose configuration of fructose, with the chemical formula C6H12O6 (13C at C-4). Its molecular weight is approximately 181.16 g/mol, accounting for the isotopic substitution .
This compound is critical for investigating hepatic fructose metabolism, particularly in disorders like hereditary fructose intolerance (HFI). By analyzing 13C-enriched glucose isotopomers generated from labeled fructose, researchers can quantify metabolic flux through pathways such as gluconeogenesis and glycolysis .
Preparation Methods
D-fructose-4-13C can be synthesized using a raw material containing the carbon-13 isotope. A common method involves using carbon-13 labeled glucose as the starting material. The synthesis is typically catalyzed by specific catalysts that facilitate the conversion of carbon-13 labeled glucose to this compound . The reaction conditions often involve controlled temperatures and pH levels to ensure the efficient conversion of the starting material to the desired product.
Chemical Reactions Analysis
D-fructose-4-13C undergoes various chemical reactions similar to natural D-fructose. These reactions include:
Oxidation: this compound can be oxidized to produce compounds such as 5-keto-D-fructose.
Reduction: It can be reduced to form sugar alcohols like D-sorbitol.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
D-fructose-4-13C is extensively used in scientific research due to its labeling properties. Some of its applications include:
Metabolic Pathway Studies: By tracing the labeled carbon-13 isotope, researchers can study the flow and transformation of carbon in metabolic pathways.
Sugar Metabolism: It helps in understanding the metabolism of sugars in various biological systems.
Carbon Cycling: The compound is used to study carbon cycling in ecological and environmental research.
Drug Development: It is used as a tracer in the quantitation of drug molecules during the drug development process
Mechanism of Action
The mechanism of action of D-fructose-4-13C involves its incorporation into metabolic pathways where it behaves similarly to natural D-fructose. The carbon-13 isotope allows for the tracking of the compound through various biochemical processes using NMR spectroscopy. This enables researchers to observe the molecular targets and pathways involved in the metabolism of this compound .
Comparison with Similar Compounds
Below is a comparative analysis of D-Fructose-4-13C with structurally or functionally related compounds, focusing on isotopic labeling, metabolic applications, and research findings.
Key Comparative Insights
Position-Specific Labeling vs. Uniform Labeling :
- This compound provides targeted insights into the fate of C-4 during gluconeogenesis. In contrast, uniformly labeled D-Fructose (U-13C6) enables tracking of all carbon atoms, revealing broader pathway interactions (e.g., aldolase B bypass in HFI) .
- C-1 and C-2 labeled fructoses highlight isotopic discrimination effects. For instance, phosphoglucoisomerase exhibits a 67% preference for 12C at C-1 over 13C, altering lactate/alanine vs. glucose yields .
Diagnostic Utility: this compound-based NMR tests can diagnose HFI by quantifying glucose synthesis decline (67% reduction in HFI patients) . Uniformly labeled fructose is less specific but critical for mapping multiple metabolic nodes .
Comparative Limitations: Sucrose-1-13Cfru and glucosamine-1-13C are structurally distinct and less relevant to fructose-specific pathways. Positional isomers (e.g., C-4 vs. C-1/C-2) yield non-overlapping data due to enzyme-specific isotope effects .
Properties
IUPAC Name |
(3S,4R,5R)-2-(hydroxymethyl)(413C)oxane-2,3,4,5-tetrol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDRXBCSQODPBY-NDVZNUQZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@@H](C(O1)(CO)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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